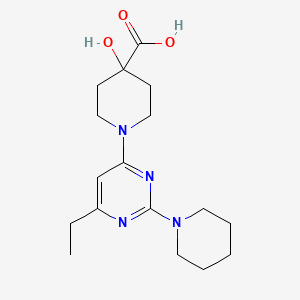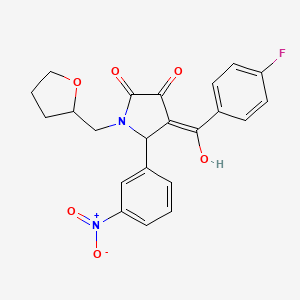
(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a pyrimidine and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic synthesis. The key steps include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Substitution Reactions: The pyrimidine and pyridine groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridine or dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying substitution and cyclization reactions.
Biology and Medicine
In biology and medicine, (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: is similar to other piperidine derivatives with pyrimidine and pyridine substitutions.
(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-yl)piperidin-3-ol: Lacks the piperazine moiety.
(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-15-13-22-16(2)23-20(15)26-8-6-17(18(27)14-26)24-9-11-25(12-10-24)19-5-3-4-7-21-19/h3-5,7,13,17-18,27H,6,8-12,14H2,1-2H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMUDFRCBRTJH-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5409710.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409711.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B5409712.png)
![8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-(4-METHYLPHENYL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE](/img/structure/B5409715.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)
![7-(2-chloro-4-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5409729.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)but-3-enamide](/img/structure/B5409735.png)


![N-[1-(3-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5409756.png)
![ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409766.png)
![6-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5409778.png)
![1-bromo-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5409779.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5409782.png)
